molecular formula C8H9BrO2 B1267362 1-Bromo-2,3-dimethoxybenzene CAS No. 5424-43-1

1-Bromo-2,3-dimethoxybenzene

Cat. No.: B1267362
CAS No.: 5424-43-1
M. Wt: 217.06 g/mol
InChI Key: UCEJNFOIRGNMKV-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted on the benzene ring. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.

Biochemical Analysis

Biochemical Properties

1-Bromo-2,3-dimethoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions facilitated by enzymes that recognize its bromine atom as a leaving group . The methoxy groups on the benzene ring can also participate in hydrogen bonding and van der Waals interactions with proteins, influencing the compound’s binding affinity and specificity .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby influencing signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . The bromine atom in the compound is particularly reactive, allowing it to participate in electrophilic aromatic substitution reactions . Furthermore, the methoxy groups can engage in hydrogen bonding with amino acid residues in proteins, stabilizing the enzyme-substrate complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents or prolonged heat . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways . Toxic or adverse effects, such as oxidative stress and cellular apoptosis, have been observed at very high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxybenzene can be synthesized through the bromination of 2,3-dimethoxytoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

    Electrophilic Aromatic Substitution: Products such as nitro- or sulfo-substituted derivatives.

    Nucleophilic Substitution: Products like methoxy-substituted amines or ethers.

    Oxidation: Products such as quinones.

    Reduction: Products like 2,3-dimethoxybenzene.

Scientific Research Applications

1-Bromo-2,3-dimethoxybenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the preparation of drug candidates and active pharmaceutical ingredients.

    Material Science: In the development of novel materials with specific electronic or optical properties.

    Chemical Biology: As a probe or building block in the study of biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The presence of methoxy groups can influence the reactivity and orientation of these reactions by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

  • 1-Bromo-2,4-dimethoxybenzene
  • 1-Bromo-3,5-dimethoxybenzene
  • 1-Bromo-2,6-dimethoxybenzene

Comparison: 1-Bromo-2,3-dimethoxybenzene is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the electronic effects and steric hindrance differ, leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

1-bromo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEJNFOIRGNMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279309
Record name 1-bromo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-43-1
Record name 5424-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5424-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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